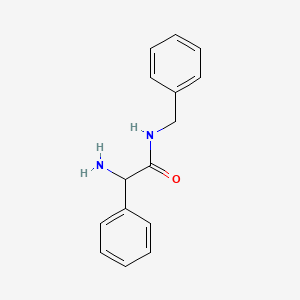

![molecular formula C9H10ClNS B2751619 Benzo[b]thiophene-4-methanamine hydrochloride CAS No. 1021871-63-5](/img/structure/B2751619.png)

Benzo[b]thiophene-4-methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

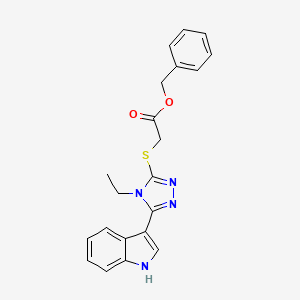

Benzo[b]thiophene-4-methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNS. It is a derivative of benzothiophene, an aromatic organic compound that has a molecular formula of C8H6S and an odor similar to naphthalene . Benzothiophene is naturally found in petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophenes are synthesized through various methods. One common method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .Molecular Structure Analysis

The molecular structure of benzothiophene, the parent compound of this compound, is a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring . The molecular weight of this compound is 199.7.Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzo[b]thiophene derivatives are extensively studied in medicinal chemistry due to their broad spectrum of pharmacological properties. These compounds have been identified as promising lead molecules in drug discovery, exhibiting anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant activities, among others. The structural similarity of benzothiophene derivatives to bioactive compounds allows for the development of potent new drugs. For example, benzo[b]thiophene-based Schiff bases were synthesized and investigated for their antimicrobial and antileishmanial activities, highlighting the scaffold's versatility in addressing different biological problems (Ünver et al., 2020). Another study presented the synthesis and biological activities of new benzo[b]thiophene derivatives, demonstrating their potential in antibacterial, antifungal, and anti-inflammatory treatments (Isloor et al., 2010).

Material Science Applications

In material science, benzo[b]thiophene derivatives have been utilized in the development of metal-organic frameworks (MOFs) for environmental contaminant sensing and pesticide removal. For instance, a study on thiophene-based MOFs demonstrated their efficiency as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI), showcasing their potential in environmental monitoring and safety applications (Zhao et al., 2017).

Environmental Science Applications

Benzo[b]thiophene's role in environmental science is highlighted by its photodegradation studies, which serve as models for understanding the fate of polycyclic aromatic sulfur heterocycles in oil spills. Research on the photochemical oxidation of benzo[b]thiophene in aqueous solutions has provided insights into the environmental impact of oil spills, identifying products like benzo[b]thiophene-2,3-quinone and ultimately 2-sulfobenzoic acid, which can be expected from oil spills in oceans (Andersson & Bobinger, 1992).

Orientations Futures

Benzothiophene and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also find use in industrial chemistry and material science as corrosion inhibitors . Given these wide-ranging applications, future research may focus on exploring new synthetic methods and potential applications of benzothiophene derivatives, including Benzo[b]thiophene-4-methanamine hydrochloride.

Propriétés

IUPAC Name |

1-benzothiophen-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAGAMEQGZNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-chlorobenzamide](/img/structure/B2751546.png)

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

![5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole](/img/structure/B2751552.png)

![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)